molecular formula C12H23BO4 B7956948 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid

Cat. No.: B7956948
M. Wt: 242.12 g/mol
InChI Key: NPFUTPQKTRVSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is a boronic acid derivative characterized by the presence of a boronic ester group attached to a hexanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting hexanoic acid with tetramethyl-1,3,2-dioxaborolane under appropriate conditions, typically involving a catalyst and a solvent.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.

  • Reduction: Reduction reactions can convert the boronic acid group to boronic esters or boronic alcohols.

  • Substitution: Substitution reactions can occur at the boronic acid group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation Products: Boronic acids, borates.

  • Reduction Products: Boronic esters, boronic alcohols.

  • Substitution Products: Various boronic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems and catalytic processes. The molecular targets and pathways involved depend on the specific application, but often include enzymes and receptors.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but with a phenyl group instead of a hexanoic acid chain.

  • Benzeneboronic Acid: Another boronic acid derivative with a benzene ring.

  • Pinacolboronic Acid: A common boronic acid derivative used in cross-coupling reactions.

Uniqueness: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain boronic acids.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-5-6-8-10(14)15/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFUTPQKTRVSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.